molecular formula C20H20BrNO9 B043487 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide CAS No. 70831-94-6

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide

Cat. No. B043487
CAS RN: 70831-94-6
M. Wt: 498.3 g/mol
InChI Key: GRDUQQNEXMJRRS-XNIMBYMISA-N
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Description

Synthesis Analysis

The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide involves the acetylation and phthalimidation of glucopyranosyl bromide. A notable method includes the preparation from glucosamine hydrochloride, undergoing a series of protection and activation steps to introduce the acetyl and phthalimido groups efficiently. For instance, Kohno et al. (1975) demonstrated a modified Konigs-Knorr condensation process for synthesizing a derivative, showcasing the method's efficacy in producing neamine derivatives (Kohno, Fukami, & Nakajima, 1975).

Molecular Structure Analysis

Detailed structural analyses, such as single-crystal X-ray diffraction, have elucidated the molecular structure of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl derivatives. These studies confirm the β-anomeric configuration and provide insights into the spatial arrangement of the acetoxy and phthalimido groups within the crystal lattice. Curran et al. (2016) highlighted the orthogonal orientation of the phthalimido group relative to the pyranose ring, a feature critical to the compound's reactivity and interaction with other molecules (Curran, Zhang, Piro, Kassel, & Giuliano, 2016).

Chemical Reactions and Properties

The compound is utilized as a glycosyl donor in various chemical reactions, enabling the synthesis of complex glycosides. Its reactivity, especially in glycosylation reactions, is attributed to the presence of the phthalimido and acetyl groups, which serve as protecting groups and activators for the glycosyl moiety. The efficient synthesis of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside from differently N-protected glucopyranosyl chlorides demonstrates the compound's versatility in chemical transformations (Bednarczyk et al., 2013).

Scientific Research Applications

  • Glycosyl Donor in Synthesis : This compound serves as a glycosyl donor in the synthesis of various sugar derivatives. For instance, it's used in synthesizing p-nitrophenyl 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside (Abbas & Matta, 1983).

  • Protection of Glycosides : It's used as a protecting group in glycoside synthesis, like in the case of allyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranoside (Curran et al., 2016).

  • Structural Studies : The compound has been instrumental in studying the structures of crystalline compounds derived from similar molecules (Nakamura et al., 1964).

  • Stereospecific Allylation : It serves as a precursor in stereospecific allylation reactions, particularly in sugar derivatives (Cui & Horton, 1998).

  • Drug Development : This compound has potential applications in drug development due to its role in synthesizing various bioactive molecules (Ledvina et al., 1989).

  • Synthesis of Complex Compounds : It's used as a scaffold for synthesizing a variety of complex compounds, including benzyl esters and other glycosides (Farkaš et al., 1987).

  • Glycoprotein Study Models : The synthesized tri-, penta-, and hepta-saccharides from this compound are used as models for studying glycoprotein complexes (Arnarp & Lönngren, 1981).

Future Directions

The compound has been used as an intermediate in the synthesis of biologically active materials and cell surface glycans . It could potentially be used in the synthesis of other similar compounds or in the development of new synthetic routes.

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-diacetyloxy-6-bromo-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDUQQNEXMJRRS-XNIMBYMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443608
Record name 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide

CAS RN

70831-94-6
Record name 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is the role of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide in the synthesis of complex carbohydrates?

A: 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide acts as a glycosyl donor in the synthesis of 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-galactopyranose (1) and its derivatives []. This compound contains a reactive bromide leaving group, allowing it to react with suitable glycosyl acceptors like 1,2;3,4-di-O-isopropylidene-D-galactopyranose (3) in the presence of a promoter such as silver triflate. This reaction forms a new glycosidic bond, specifically a β-glycosidic linkage, leading to the formation of more complex carbohydrate structures.

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